

1-Azaspiro[3.5]nonane chemical properties and structure

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Compound of Interest

Compound Name: 1-Azaspiro[3.5]nonane

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An In-depth Technical Guide to the Chemical Properties and Structure of **1-Azaspiro[3.5]nonane** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **1-azaspiro[3.5]nonane** scaffold, characterized by a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, represents a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional flat aromatic structures, enabling enhanced pharmacological profiles. This guide provides a comprehensive technical overview of the **1-azaspiro[3.5]nonane** core, delving into its structure, conformational analysis, physicochemical properties, and synthetic strategies. Drawing upon data from computational studies and a variety of its derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective application of this versatile scaffold in the design of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, compelling medicinal chemists to explore molecular frameworks that offer greater

three-dimensionality.[1] Spirocycles, such as **1-azaspiro[3.5]nonane**, have emerged as particularly attractive scaffolds due to their rigid structures, which can confer enhanced binding affinity and selectivity for biological targets.[2] The unique architecture of the **1-azaspiro[3.5]nonane** system, with its defined exit vectors, provides a robust platform for the strategic placement of functional groups to optimize structure-activity relationships (SAR).

Molecular Structure and Conformational Dynamics

The **1-azaspiro[3.5]nonane** molecule consists of a cyclohexane ring and an azetidine ring sharing a single spiro carbon atom. This arrangement imparts significant conformational constraints on the molecule.

Structural Representation

The fundamental structure of **1-azaspiro[3.5]nonane** is depicted below.

Caption: 2D Structure of **1-Azaspiro[3.5]nonane**.

Conformational Analysis

The conformational behavior of the **1-azaspiro[3.5]nonane** system is primarily dictated by the chair conformation of the cyclohexane ring. Substituents on the cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain, a principle well-established in conformational analysis. The azetidine ring is puckered and not planar. The interplay between the puckering of the four-membered ring and the chair-boat interconversion of the six-membered ring results in a complex conformational landscape.

Computational studies and experimental data from substituted analogs are crucial for a detailed understanding of these conformational preferences.[1] For instance, the introduction of bulky substituents, such as a tert-butyl group, can significantly influence the conformational equilibrium.[1]

Physicochemical Properties

While extensive experimental data for the parent **1-azaspiro[3.5]nonane** is not readily available in the literature, computational predictions provide valuable insights into its

physicochemical properties. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₁₅ N	[3]
Monoisotopic Mass	125.12045 Da	[3]
XlogP	1.6	[3]
Topological Polar Surface Area	12 Å ²	[4]
Complexity	97.1	[4]

Key Insights:

- The predicted XlogP value suggests that **1-azaspiro[3.5]nonane** possesses moderate lipophilicity, a favorable characteristic for cell membrane permeability.
- The low topological polar surface area is also indicative of good potential for oral bioavailability.

Spectroscopic Characterization

Detailed experimental spectroscopic data for the unsubstituted **1-azaspiro[3.5]nonane** is scarce. However, the expected spectroscopic features can be inferred from the analysis of its structural components and data from its derivatives.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons in the cyclohexane and azetidine rings. The chemical shifts would be in the aliphatic region, typically between 1.0 and 3.5 ppm. The proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.[5]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the azetidine ring, and the carbons of the cyclohexane ring.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by C-H stretching vibrations around 2850-2950 cm^{-1} and an N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm^{-1} .
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M^+) at m/z 125, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane ring and cleavage of the azetidine ring.

Synthesis of the 1-Azaspiro[3.5]nonane Core

The synthesis of the **1-azaspiro[3.5]nonane** scaffold can be approached through various synthetic strategies, often involving the construction of one of the rings onto a pre-existing cyclic precursor. While a definitive, optimized protocol for the parent compound is not widely published, general methodologies for related azaspirocycles provide a solid foundation for its synthesis.

General Synthetic Workflow

A common approach to synthesizing spirocyclic systems involves a key cyclization step. The following diagram illustrates a generalized workflow.



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Caption: Generalized workflow for the synthesis of azaspirocyclic scaffolds.

Exemplary Synthetic Protocol: Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger [2+2] ketene-imine cycloaddition is a powerful method for the synthesis of β -lactams, which can serve as precursors to azaspirocycles.[7] A generalized protocol for the synthesis of a spiro- β -lactam, a key intermediate for a 7-azaspiro[3.5]nonan-1-one derivative, is outlined below.

Step 1: Imine Formation

- Dissolve a protected piperidin-4-one (e.g., N-Boc-4-piperidone) in an appropriate solvent such as toluene.
- Add a primary amine and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by TLC until completion.
- Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Staudinger Cycloaddition

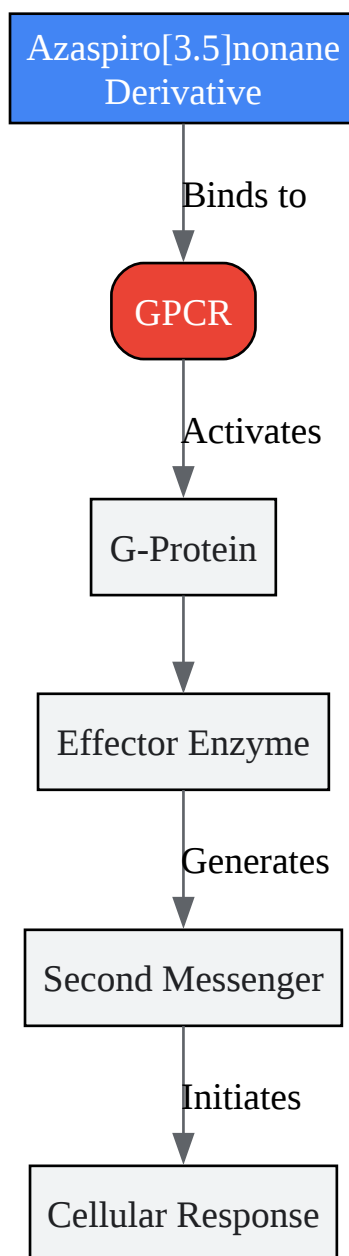
- Dissolve the imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0 °C.
- Add a solution of an acyl chloride (ketene precursor) dropwise.
- Add a solution of a tertiary amine base (e.g., triethylamine) dropwise to generate the ketene in situ.^[7]
- Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography on silica gel to yield the spiro-β-lactam.^[7]

Applications in Drug Discovery

Derivatives of the **1-azaspiro[3.5]nonane** scaffold have shown promise in various therapeutic areas, highlighting the versatility of this structural motif.

- **PARP-1 Inhibition:** Certain **1-azaspiro[3.5]nonane** derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8] These compounds have shown good to moderate inhibitory potencies, suggesting the potential of the **1-azaspiro[3.5]nonane** core as a piperazine bioisostere in the design of novel anticancer agents.[8]
- **GPCR Agonists:** The 7-azaspiro[3.5]nonan-1-one scaffold has been identified as a promising core structure for the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of metabolic diseases.[9]

The following diagram illustrates a simplified signaling pathway involving a GPCR, a common target for drugs derived from azaspiro[3.5]nonane scaffolds.



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Caption: Simplified GPCR signaling pathway activated by an azaspiro[3.5]nonane derivative.

Conclusion

The **1-azaspiro[3.5]nonane** scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and conformational rigidity offer significant advantages in the design of potent and selective therapeutic agents. While experimental data on the parent compound is limited, the wealth of information available

for its derivatives, coupled with computational predictions, provides a strong foundation for its application in medicinal chemistry. Further exploration of the synthesis and biological evaluation of novel **1-azaspiro[3.5]nonane** derivatives is warranted and holds the potential to deliver the next generation of innovative medicines.

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